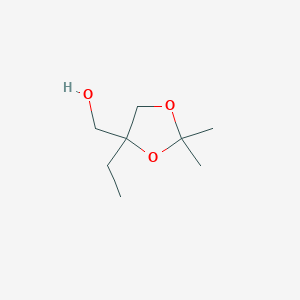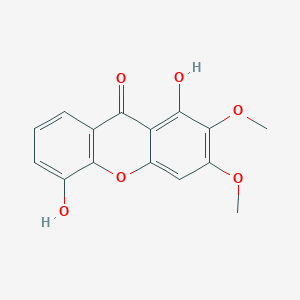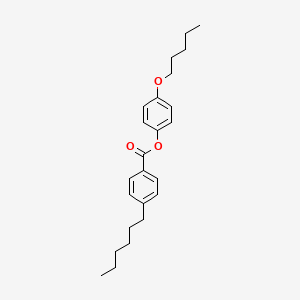![molecular formula C14H9ClO4S B14637794 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- CAS No. 51762-81-3](/img/structure/B14637794.png)
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- is a derivative of terephthalic acid, where one of the hydrogen atoms is replaced by a 4-chlorophenylthio group. This compound is part of the larger family of benzenedicarboxylic acids, which are known for their applications in various industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- typically involves the reaction of terephthalic acid with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phthalic Acid (1,2-Benzenedicarboxylic Acid)
- Isophthalic Acid (1,3-Benzenedicarboxylic Acid)
- Terephthalic Acid (1,4-Benzenedicarboxylic Acid)
Comparison
1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and physical properties. Compared to its isomers, this compound may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
51762-81-3 |
|---|---|
Molecular Formula |
C14H9ClO4S |
Molecular Weight |
308.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C14H9ClO4S/c15-9-2-4-10(5-3-9)20-12-7-8(13(16)17)1-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
VIVCHGKQKISQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
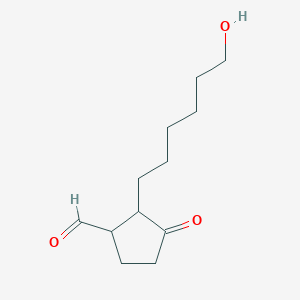


![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)

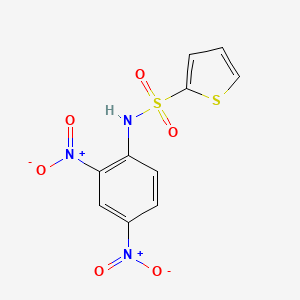

![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
